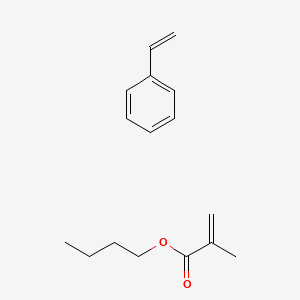

Styrene butyl methacrylate

Description

Contextualization within Polymer Science and Engineering Disciplines

In the realm of polymer science, styrene-butyl methacrylate (B99206) falls under the category of copolymers. Specifically, it is a type of random copolymer, where the styrene (B11656) and butyl methacrylate monomer units are arranged in a statistical distribution along the polymer chain. scirp.org The combination of a "hard" monomer, styrene, with a "soft" monomer, butyl methacrylate, allows for the fine-tuning of the copolymer's mechanical and thermal properties. mdpi.com Styrene contributes rigidity and a high glass transition temperature, while butyl methacrylate imparts flexibility and a lower glass transition temperature. mdpi.commdpi.com

The synthesis of these copolymers is typically achieved through various polymerization techniques, including emulsion polymerization, suspension polymerization, and controlled radical polymerization methods like atom transfer radical polymerization (ATRP). researchgate.netmdpi.commdpi.com Emulsion polymerization is a common industrial method for producing latexes, which are stable dispersions of polymer particles in water. researchgate.net These latexes can be directly used in applications such as coatings, adhesives, and binders. researchgate.netscience.gov

Historical Trajectories and Evolution of Research on Styrene-Butyl Methacrylate

Research into styrene-based copolymers has a long history, with polystyrene itself being a widely used commodity plastic. The concept of copolymerization to modify the properties of polystyrene, particularly to improve its inherent brittleness, has been a key driver of research. researchgate.net The inclusion of acrylate (B77674) and methacrylate monomers, such as butyl methacrylate, was a logical progression to introduce flexibility and improve impact resistance.

Early research focused on understanding the fundamental kinetics of the copolymerization of styrene and various methacrylate monomers. This included determining the monomer reactivity ratios, which describe the relative tendency of each monomer to react with a growing polymer chain. mdpi.com These studies were crucial for predicting and controlling the composition and microstructure of the resulting copolymers.

With the advent of controlled/"living" radical polymerization techniques in the late 20th century, such as nitroxide-mediated polymerization (NMP) and ATRP, a new era of research began. acs.org These methods allowed for the synthesis of well-defined block copolymers of styrene and methacrylic esters with controlled molecular weights and narrow molecular weight distributions. acs.orgacs.org This level of control opened up possibilities for creating more sophisticated materials with tailored nanostructures and functionalities.

Rationale for Investigating Styrene-Butyl Methacrylate (Co)Polymers in Contemporary Research

The continued interest in styrene-butyl methacrylate copolymers stems from their tunable properties and wide range of potential applications. By varying the styrene-to-butyl methacrylate ratio, researchers can create materials that are, for example, more rigid and thermally stable or more flexible and impact-resistant. researchgate.net This versatility makes them attractive for a variety of advanced materials applications.

One key area of investigation is in the development of functional materials. For instance, these copolymers can be used as a matrix for creating nanocomposites with enhanced properties. The incorporation of nanoparticles like graphene oxide can influence the polymerization kinetics and result in copolymers with higher average molecular weights. mdpi.com Furthermore, styrene-butyl methacrylate microspheres have been prepared for applications such as the sustained release of active substances like tea tree oil. mdpi.com

The ability to control the architecture of these copolymers, particularly in the form of block copolymers, allows for the creation of self-assembling materials. These materials can form ordered nanostructures, such as micelles, in selective solvents, which have potential applications in drug delivery and nanotechnology. acs.org

Overview of Current Research Trajectories and Future Significance

Current research on styrene-butyl methacrylate copolymers is multifaceted, exploring new synthesis methods, advanced characterization techniques, and novel applications. One significant trend is the use of these copolymers in the development of "smart" or responsive materials. For example, block copolymers containing styrene and methacrylic acid (derived from the hydrolysis of tert-butyl methacrylate) can exhibit pH-responsive behavior. acs.org

The investigation of their rheological and mechanical properties remains a central theme. Studies focus on how factors like monomer composition, the presence of cross-linking agents, and the polymerization method affect properties such as viscosity, tensile strength, and Young's modulus. researchgate.nettandfonline.comscielo.org.pe For example, it has been shown that increasing the butyl methacrylate content can lead to improvements in tensile strength and elongation in coatings. researchgate.net

Future research is likely to focus on several key areas:

Sustainable Polymer Chemistry: Developing greener synthesis routes and utilizing bio-based monomers to create more environmentally friendly styrene-butyl methacrylate analogues.

Advanced Functional Materials: Designing copolymers with specific optical, electronic, or biomedical functions. For instance, research has shown the potential for creating optically transparent materials with good physical-mechanical properties. researchgate.net

Nanostructured Materials: Further exploration of the self-assembly of block copolymers to create complex and functional nanostructures for applications in electronics, photonics, and biotechnology.

High-Performance Coatings and Adhesives: Tailoring the copolymer structure to achieve superior performance in demanding applications, such as protective coatings with enhanced weatherability and durability. mdpi.com

The ongoing research into styrene-butyl methacrylate copolymers underscores their enduring importance in materials science. Their adaptability and the continuous development of new synthetic and processing techniques ensure their relevance in the creation of next-generation materials.

Research Findings and Data

Synthesis and Properties

The synthesis of styrene-butyl methacrylate copolymers can be carried out using various methods, each influencing the final properties of the material. Emulsion polymerization is a widely used technique that produces stable latexes. researchgate.net The properties of these copolymers are highly dependent on the ratio of the styrene and butyl methacrylate monomers.

| Property | Effect of Increasing Styrene Content | Effect of Increasing Butyl Methacrylate Content |

| Water Absorption | Decreases researchgate.net | Increases |

| Tensile Strength | Generally decreases | Increases researchgate.net |

| Elongation at Break | Decreases | Increases researchgate.net |

| Thermal Stability | Improves researchgate.net | Can be optimized at specific ratios |

| Apparent Viscosity (of latex) | Increases tandfonline.com | Decreases |

This table provides a general overview of the trends observed in the properties of styrene-butyl methacrylate copolymers as the monomer ratio is varied.

Mechanical and Thermal Properties

The mechanical and thermal properties of styrene-butyl methacrylate copolymers can be tailored for specific applications. For instance, in leather finishing applications, coatings made from these copolymers have shown improved physical and mechanical properties of the leather. researchgate.net Thermogravimetric analysis has indicated that the thermal stability of leather can be enhanced with these coatings, with optimal stability achieved at a 1:1 ratio of styrene to butyl methacrylate. researchgate.net

| Monomer Ratio (Styrene:Butyl Methacrylate) | Key Finding |

| 1:1 | Optimum thermal stability in leather coatings researchgate.net |

| Varies | Increasing butyl methacrylate improves tensile strength and elongation researchgate.net |

| Varies | Increasing styrene content leads to higher apparent viscosity and pseudoplasticity in latexes tandfonline.com |

This table highlights specific findings related to the monomer ratio and its impact on the properties of styrene-butyl methacrylate copolymers.

Structure

2D Structure

Properties

CAS No. |

112143-68-7 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

butyl 2-methylprop-2-enoate;styrene |

InChI |

InChI=1S/C8H14O2.C8H8/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8/h2,4-6H2,1,3H3;2-7H,1H2 |

InChI Key |

DFYKHEXCUQCPEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=C)C.C=CC1=CC=CC=C1 |

physical_description |

Odorless powder; [Scientific Polymer Products MSDS] |

Related CAS |

142291-73-4 717909-74-5 25213-39-2 107391-68-4 |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms

Free Radical Polymerization Techniques

Free radical polymerization is a widely used method for synthesizing styrene-butyl methacrylate (B99206) copolymers. This approach involves the use of a free radical initiator to begin the polymerization process. The following sections detail the different modes of free radical polymerization.

Bulk Polymerization Approaches

Bulk polymerization of styrene (B11656) and butyl methacrylate involves the polymerization of the monomers in the absence of a solvent. This method is often favored for its simplicity and the high purity of the resulting polymer.

Research has shown that in the bulk copolymerization of styrene and n-butyl methacrylate, the reaction kinetics can be significantly influenced by factors such as temperature and viscosity. researchgate.netrsc.org For instance, at elevated temperatures, depropagation of the methacrylate monomer can become a significant factor, impacting the polymer's molecular weight and the concentration of free monomer in the reactor. researchgate.net A strong penultimate effect, where the second-to-last monomer unit in a growing polymer chain influences the addition rate of the next monomer, has also been observed in this system at lower temperatures. researchgate.net

The catalytic chain transfer polymerization of CO2-expanded butyl methacrylate and styrene has been investigated, demonstrating that the chain transfer constants for both monomers are notably higher than in bulk polymerization without CO2. acs.org This is attributed to a diffusion-controlled rate-determining step in the chain transfer process, with a linear relationship observed between the chain transfer rate coefficient and the inverse of viscosity. acs.org

Table 1: Key Findings in Bulk Polymerization of Styrene and Butyl Methacrylate

| Research Focus | Key Findings | Citations |

|---|---|---|

| High-Temperature Copolymerization | Methacrylate depropagation and a strong penultimate effect significantly influence polymerization rate and molecular weights. | researchgate.net |

| Catalytic Chain Transfer in CO2-Expanded Monomers | Chain transfer constants are significantly higher in CO2-expanded monomers compared to bulk, indicating a diffusion-controlled process. | acs.org |

| Thermally Initiated Polymerization | High temperatures (around 275-300°C) are needed for thermally initiated polymerization to achieve low molecular weight products, but this can lead to the formation of dimers and trimers. | google.com |

Solution Polymerization Systems

In solution polymerization, the monomers and initiator are dissolved in a non-reactive solvent. This method allows for better heat control compared to bulk polymerization and can influence the kinetics of the reaction.

Studies on the copolymerization of styrene and butyl acrylate (B77674) (a similar acrylic monomer) in benzene (B151609) solution have provided insights into the role of the solvent. royalsocietypublishing.org The investigation, using a radiolabeled initiator, allowed for the determination of the rate of polymerization and the rate of initiation. royalsocietypublishing.org The monomer reactivity ratios were found to be constant over a wide range of benzene concentrations. royalsocietypublishing.org Research on the free radical copolymerization of methyl methacrylate and styrene in various room temperature ionic liquids (RTILs) has shown that both yields and molecular weights are generally enhanced compared to conventional volatile organic compound solvents. tennessee.edu This is attributed to a "diffusion-controlled termination" mechanism due to the high viscosity of RTILs. tennessee.edu

Table 2: Research Findings in Solution Polymerization of Styrene and Butyl Methacrylate/Acrylate

| Monomer System | Solvent | Key Findings | Citations |

|---|---|---|---|

| Styrene/Butyl Acrylate | Benzene | Monomer reactivity ratios remained constant across a wide range of solvent concentrations. | royalsocietypublishing.org |

| Methyl Methacrylate/Styrene | Room Temperature Ionic Liquids (RTILs) | Enhanced yields and molecular weights were observed compared to conventional organic solvents, attributed to diffusion-controlled termination. | tennessee.edu |

Emulsion Polymerization Strategies (e.g., conventional, semi-batch)

Emulsion polymerization is a technique where the monomers are emulsified in a continuous phase, typically water, with the aid of a surfactant. This method is advantageous for producing high molecular weight polymers at a fast polymerization rate.

Copolymers of styrene and butyl methacrylate have been synthesized using emulsion polymerization with a redox initiation system (K2S2O8/NaHSO3) and sodium dodecyl sulfate (B86663) as the emulsifier. researchgate.net The ratio of the monomers was found to affect the kinetics of the polymerization and the viscosity of the resulting polymer. researchgate.net These copolymers have been applied as coatings on leather surfaces, leading to improved physical and mechanical properties. researchgate.net

Semi-batch emulsion polymerization, where one or more components are fed to the reactor over time, offers better control over the copolymer composition and reaction temperature. rsc.orgsci-hub.seresearchgate.net For instance, in the semi-batch emulsion copolymerization of styrene and butyl acrylate, a mathematical model has been developed to predict properties like glass transition temperature, molecular weight, and particle size distribution. researchgate.net The feeding strategy can be optimized to control the copolymer composition and minimize polymerization time. mdpi.com

Suspension Polymerization Protocols

Suspension polymerization involves dispersing the monomer phase as droplets in a continuous phase, usually water. A stabilizer is used to prevent the droplets from coalescing.

Poly(styrene-butyl methacrylate) microspheres have been prepared via suspension polymerization using divinylbenzene (B73037) as a crosslinking agent. nih.gov In another study, a suspension copolymerization of styrene and butyl methacrylate was conducted in an aqueous phase using hydrophobic silica (B1680970) as a stabilizer and azobisisobutyronitrile (AIBN) as the initiator. researchgate.netscispace.com The average particle diameter was found to decrease with an increasing amount of stabilizer. researchgate.netscispace.com An increase in the initiator concentration or reaction temperature led to a higher reaction rate but lower molecular weights. scispace.com The proportion of butyl methacrylate in the monomer feed influenced the glass transition temperature and the particle diameter and shape. scispace.com

A method for selecting a suitable polyvinyl alcohol as a stabilizer for the suspension polymerization of styrene and butyl methacrylate has been proposed, which predicts the stability of the reacting system based on the stability of a non-reacting suspension. capes.gov.br

Controlled/Living Radical Polymerization (CRP/LRP) Methodologies

Controlled/Living Radical Polymerization (CRP/LRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP/LRP method that can be used for a wide range of monomers under various reaction conditions. It utilizes a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.

The synthesis of multiblock copolymers of styrene and butyl acrylate has been achieved using polytrithiocarbonate-mediated RAFT polymerization. mdpi.com This strategy allows for the preparation of polymers with alternating segments of the two monomers. mdpi.com The use of a novel symmetrical trithiocarbonate (B1256668) RAFT agent has been shown to effectively control the polymerization of methacrylic monomers, including the synthesis of well-defined block copolymers of styrene and butyl acrylate from a polymethyl methacrylate macro-CTA. mdpi.com

The kinetics of RAFT solution copolymerization of styrene and butyl acrylate have been modeled, taking into account chain transfer reactions. researchgate.net This work demonstrated that chain transfer to monomer and solvent can have significant impacts on the number-average molecular weight and dispersity of the resulting polymer. researchgate.net

Table 3: Examples of RAFT Polymerization of Styrene and Butyl Methacrylate/Acrylate

| RAFT Agent Type | Monomer System | Key Outcome | Citations |

|---|---|---|---|

| Polytrithiocarbonate | Styrene/Butyl Acrylate | Synthesis of low-disperse multiblock copolymers. | mdpi.com |

| Symmetrical Trithiocarbonate | Methacrylic monomers, Styrene, Butyl Acrylate | Efficient control over polymerization and synthesis of well-defined block copolymers. | mdpi.com |

| Benzyl dithioisobutyrate | Styrene/Butyl Acrylate | Synthesis of uniform and linear gradient copolymers via semibatch RAFT. | researchgate.net |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile method for synthesizing well-defined copolymers of styrene and butyl methacrylate. This technique typically involves an alkyl halide initiator and a transition-metal complex, most commonly copper-based, which reversibly activates and deactivates the growing polymer chains. acs.orgsemanticscholar.org The process allows for the creation of polymers with low polydispersity and controlled molecular weights. semanticscholar.orgacs.org

The ATRP of styrene and n-butyl acrylate, a similar system, has been successfully carried out using a CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine catalyst system. cmu.eduacs.org Kinetic studies of such systems often show a first-order dependence with respect to monomer concentration. cmu.edu However, semilogarithmic plots of monomer conversion versus time can be nonlinear, which may indicate an irreversible termination reaction. cmu.eduacs.org This effect can sometimes be suppressed by conducting the polymerization at lower temperatures. cmu.edu

For the copolymerization of styrene and butyl methacrylate, various initiators and catalytic systems have been explored. Bifunctional initiators like α,α-dichlorotoluene have been used, which can lead to the formation of chlorotelechelic polymers. cmu.edu The choice of ligand for the copper catalyst, such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) or 2,2′-bipyridine derivatives, significantly influences the polymerization kinetics and the degree of control. semanticscholar.orgresearchgate.netsigmaaldrich.com For instance, the CuBr/PMDETA system has been shown to facilitate controlled ATRP of both n-butyl acrylate and n-butyl methacrylate. semanticscholar.orgresearchgate.net

Activators Generated by Electron Transfer (AGET) ATRP is a variant that has been employed for the in-situ copolymerization of styrene and butyl acrylate to form nanocomposites. researchgate.netresearchgate.net This method allows for polymerization under milder conditions and has been used to synthesize well-controlled poly(styrene-co-butyl acrylate)/clay nanocomposites in miniemulsion, demonstrating good control over the polymerization with low polydispersity indices. scispace.com

Table 1: Exemplary ATRP Systems for Styrene and (Meth)acrylate Copolymers

| Monomers | Initiator | Catalyst/Ligand | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Styrene, n-Butyl Acrylate | Not specified | CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine | Not specified | Monomer reactivity ratios were determined (rSt = 0.68-0.82, rnBA = 0.22-0.26). Nonlinear semilogarithmic plots suggest an irreversible termination reaction. | cmu.eduacs.org |

| Styrene, Methyl Methacrylate | α,α-dichlorotoluene | CuCl/2,2′-bipyridine | Not specified | DCT acts as a bifunctional initiator for styrene but monofunctional for MMA. | cmu.edu |

| Styrene, n-Butyl Acrylate | Not specified | Cu/PMDETA | Not specified | Used to synthesize linear and star-like block copolymers with improved control by adding a Cu(II) deactivator. | researchgate.net |

| Styrene, Butyl Acrylate | Not specified | AGET ATRP system | Miniemulsion | Synthesized poly(styrene-co-butyl acrylate)/clay nanocomposites with controlled polymerization. | scispace.com |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful technique for the controlled radical polymerization of styrene and its copolymers. rsc.org This method typically utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), to reversibly terminate the growing polymer chains, establishing an equilibrium between active and dormant species. rsc.orgwiley.comcmu.edu

The copolymerization of styrene and n-butyl methacrylate using NMP has been studied, often initiated by an alkoxyamine like 1-phenyl-1-(2′,2′,6′,6′-tetramethyl-1′-piperidinyloxy)ethane. wiley.com Such systems demonstrate a linear increase in number-average molecular weights with conversion and result in copolymers with narrow molecular weight distributions. wiley.com However, the polymerization of methacrylates like butyl methacrylate via NMP can be challenging. For the homopolymerization of butyl methacrylate initiated by a TEMPO-based system, very low conversions are often observed. wiley.comcmu.edu This is attributed to side reactions, specifically a β-hydrogen transfer from the propagating radical to the nitroxide, which leads to the formation of a terminal unsaturation on the polymer chain instead of the desired alkoxyamine end-group. cmu.edu

To overcome these limitations, a common strategy is to copolymerize methacrylates with a small amount of a "controlling" comonomer, typically styrene. bohrium.comacs.org The presence of styrene helps to mediate the polymerization of butyl methacrylate in a more controlled fashion. wiley.com For instance, well-defined amphiphilic block copolymers of poly(poly(ethylene oxide) methyl ether methacrylate-co-styrene)-b-poly(n-butyl methacrylate-co-styrene) have been synthesized using the nitroxide SG1 in the presence of a small amount of styrene. acs.org The kinetics of NMP are influenced by factors such as the structure of the nitroxide, the initiator, and the reaction temperature. rsc.orgwiley.comcmu.edu

Polymerization Kinetics and Mechanistic Studies

Monomer Reactivity Ratios and Copolymer Composition Drift

In the copolymerization of styrene (St) and butyl methacrylate (BMA), the monomer reactivity ratios (rSt and rBMA) are crucial parameters that dictate the composition of the resulting copolymer. These ratios describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer versus the other monomer. scribd.com For the St/BMA system, the reactivity ratios have been determined under various polymerization conditions. For example, in a TEMPO-mediated copolymerization at 125°C, the reactivity ratios were found to be rSt = 1.27 and rBMA = 0.59. epa.govresearchgate.net In another study, values of rSt = 0.61 and rBMA = 0.42 were reported. researchgate.net

When the reactivity ratios are not equal to one, copolymer composition drift occurs during the polymerization. scribd.com This means that the instantaneous composition of the copolymer being formed changes as the monomer feed composition changes due to the preferential consumption of the more reactive monomer. scribd.com In the St/BMA system, since rSt is generally greater than rBMA, styrene is consumed more rapidly when its molar fraction in the feed is high. wiley.com Conversely, when the initial molar fraction of styrene is lower (e.g., 0.4), butyl methacrylate is consumed more quickly. wiley.com This drift in composition can be predicted using the Mayo-Lewis equation and has been shown to be well-described by the terminal model for this copolymer system. wiley.com

Table 2: Monomer Reactivity Ratios for Styrene and Butyl (Meth)Acrylate Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

|---|---|---|---|---|---|

| Styrene | Butyl Methacrylate | 1.27 | 0.59 | NMP (TEMPO) | epa.govresearchgate.net |

| Styrene | Butyl Methacrylate | 0.61 | 0.42 | Not Specified | researchgate.net |

| Styrene | n-Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | ATRP | cmu.eduacs.org |

| Styrene | n-Butyl Acrylate | 0.887 | 0.216 | Solution Polymerization | researchgate.net |

Reaction Rate Coefficients and Activation Energies

The kinetics of styrene and butyl methacrylate copolymerization are characterized by reaction rate coefficients, such as the propagation rate coefficient (kp), and their temperature dependence, which is described by the activation energy (Ea). Pulsed-laser polymerization (PLP) is a common technique used to determine these kinetic parameters. researchgate.netacs.org

For the styrene/butyl methacrylate system, studies have shown a clear penultimate unit effect, meaning the reaction rate is influenced by the second-to-last monomer unit in the growing chain, even at elevated temperatures where depropagation of butyl methacrylate becomes significant. researchgate.netacs.org The copolymer-averaged propagation rate coefficient has been found to be a function of the monomer composition. researchgate.netacs.org

Benchmark data for the homopolymerization of the individual monomers provide a foundation for understanding the copolymerization kinetics. An updated analysis of PLP data reported the following Arrhenius parameters (Pre-exponential factor A and Activation Energy Ea) for the propagation rate coefficient:

Styrene: A = 4.26 × 107 L·mol-1·s-1, Ea = 32.5 kJ·mol-1

Butyl Methacrylate: A = 5.20 × 106 L·mol-1·s-1, Ea = 23.5 kJ·mol-1 rsc.org

For the termination reaction in the low-conversion solution polymerization of butyl methacrylate, an activation energy of 25–39 kJ·mol−1 has been measured, which is consistent with strong chain-length-dependent termination for short chains. mdpi.com In nitroxide-mediated copolymerization, the apparent propagation rate coefficient was observed to be independent of the monomer feed composition up to about 20% conversion. wiley.com

Influence of Initiator Systems and Chain Transfer Agents

The choice of initiator system significantly impacts the kinetics and control of styrene-butyl methacrylate copolymerization. In conventional free-radical polymerization, the initiator concentration affects the polymerization rate and the final molecular weight. researchgate.net For instance, increasing the concentration of an initiator like benzoyl peroxide (BPO) generally increases the polymerization rate. researchgate.net

In controlled radical polymerization techniques like ATRP, the initiator's structure is critical for achieving a rate of initiation that is at least as fast as the rate of propagation, which is necessary for producing polymers with low dispersity. cmu.edu For ATRP of styrene and methacrylates, initiators such as 1-phenylethyl halides and sulfonyl chlorides have been used effectively. semanticscholar.orgcmu.edu The combination of the initiator (e.g., an alkyl halide) and the catalytic system (e.g., CuX/ligand) determines the activation and deactivation equilibrium, thereby controlling the polymerization. acs.orgacs.org The structure of the ligand, such as PMDETA or bipyridine derivatives, also strongly affects the degree of control. semanticscholar.orgacs.org

Chain transfer agents (CTAs) are used to control molecular weight in conventional radical polymerization and are the cornerstone of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While the provided search results focus more on ATRP and NMP, the principles of chain transfer are relevant. In conventional systems, CTAs like mercaptans can be added to regulate the molecular weight of the resulting copolymer. researchgate.net In RAFT polymerization, the CTA's structure would be paramount in controlling the copolymerization of styrene and butyl methacrylate, enabling the synthesis of well-defined block copolymers and other complex architectures.

Modeling of Diffusion-Controlled Phenomena in Polymerization

At high monomer conversions, the polymerization of styrene and butyl methacrylate can be significantly affected by diffusion-controlled phenomena, such as the gel effect (also known as the Trommsdorff–Norrish effect). This phenomenon is characterized by a rapid autoacceleration of the polymerization rate and an increase in molecular weight, which occurs as the viscosity of the system increases, thereby reducing the rate of chain termination reactions.

Kinetic models have been developed to account for these diffusion-controlled effects. For the in-situ bulk radical copolymerization of styrene and n-butyl methacrylate, detailed kinetic models that incorporate the influence of diffusion-controlled phenomena on the reaction kinetic rate constants have been used to study the reaction kinetics. nih.gov These models are essential for accurately predicting the polymerization rate and the molecular weight development, especially at high conversions. nih.gov The presence of additives, such as graphene oxide, can also influence the polymerization kinetics, with models being used to explain observations like lower polymerization rates and higher average molecular weights. nih.gov The modeling of depropagation, which is reversible chain growth, is also important, particularly at the high temperatures often used in industrial production of styrene/methacrylate copolymers. researchgate.netacs.org The Lowry Case 1 representation has been found to adequately describe the effect of methacrylate depropagation in this system. researchgate.netacs.org

Design and Synthesis of Specific Polymer Architectures

Random Copolymers

Random copolymers of styrene and butyl methacrylate are synthesized to achieve a statistical distribution of the monomer units along the polymer chain. This architecture is typically achieved through free-radical polymerization techniques.

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization method used for synthesizing styrene/tert-butyl acrylate random copolymers. acs.orgacs.org In one study, copolymerization was carried out in bulk at 115 °C using an alkoxyamine unimolecular initiator, with the addition of free nitroxide to control kinetics and composition. acs.orgacs.org The reactivity ratios were found to be influenced by the initial monomer feed composition. acs.org For instance, at low initial tert-butyl acrylate concentrations, the copolymer was richer in the acrylate, while at higher concentrations, it became richer in styrene. acs.org

Another approach involves the use of a 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine (B16358) initiator for bulk copolymerization at 125°C. Analysis of the resulting copolymers using 13C NMR spectroscopy confirmed that the Mayo-Lewis terminal model accurately predicts the sequence distribution across a wide range of conversions and comonomer feeds. researchgate.net

Atom transfer radical polymerization (ATRP) has also been employed to synthesize random copolymers of styrene and n-butyl acrylate. acs.org The copolymer composition was consistent with a simple terminal model analysis, with monomer reactivity ratios (r) determined to be in the range of 0.68 ≤ rstyrene ≤ 0.82 and 0.22 ≤ rn-butyl acrylate ≤ 0.26. acs.org

Block-random copolymers, which combine the features of both block and random copolymers, have been synthesized via NMP to act as stabilizers in emulsion polymerization. rsc.org These copolymers typically consist of a hydrophobic block and a hydrophilic random block of styrene and acrylic acid. rsc.org Recent research has expanded this to include methyl methacrylate and n-butyl acrylate units in the hydrophobic block to enhance compatibility with a wider range of monomers. rsc.org

Table 1: Synthesis of Styrene/Butyl Methacrylate Random Copolymers

| Polymerization Method | Initiator/Catalyst | Monomers | Key Findings |

| Nitroxide-Mediated Polymerization (NMP) | Alkoxyamine unimolecular initiator (BlocBuilder) with free nitroxide (SG1) | Styrene, tert-Butyl Acrylate | Copolymer composition depends on initial monomer feed; reactivity ratios vary. acs.orgacs.org |

| Nitroxide-Mediated Polymerization (NMP) | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | Styrene, Butyl Methacrylate | Mayo-Lewis terminal model accurately predicts sequence distribution. researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | CuBr/4,4'-di(5-nonyl)-2,2'-bipyridine | Styrene, n-Butyl Acrylate | Composition consistent with terminal model analysis; specific reactivity ratios determined. acs.org |

| Nitroxide-Mediated Polymerization (NMP) | Not specified | Styrene, n-Butyl Acrylate, Methyl Methacrylate, Acrylic Acid | Block-random copolymers can act as effective stabilizers in emulsion polymerization. rsc.org |

Block Copolymers (Diblock, Triblock, ABC-type)

Block copolymers of styrene and butyl methacrylate are of significant interest due to their ability to self-assemble into well-defined nanostructures. Various controlled polymerization techniques are employed to synthesize these materials with precise control over block length and sequence.

Diblock Copolymers:

Living anionic polymerization is a classic method for preparing well-defined diblock copolymers. Poly(styrene-b-tert-butyl methacrylate) (PS-b-PtBMA) diblocks have been synthesized via sequential anionic polymerization using cumylpotassium as an initiator. acs.org This method yields copolymers with low polydispersity indices (Mw/Mn < 1.1). acs.org Another approach involves the anionic polymerization of styrene followed by the addition of 1,4-divinylbenzene (B89562) and then t-butyl methacrylate to create diblock macromonomers with a central vinylbenzyl group. kpi.ua

Atom transfer radical polymerization (ATRP) is also a versatile technique for synthesizing diblock copolymers. Poly(n-butyl methacrylate)-b-polystyrene (PBMA-b-PS) diblocks have been prepared by emulsion ATRP, where a PBMA macroinitiator is used to initiate the polymerization of styrene. uq.edu.au This method allows for a linear increase in the number-average molecular weight with conversion. uq.edu.au Similarly, di- and triblock copolymers of styrene and butyl acrylate have been synthesized by sequential ATRP using chlorine-capped polymers as initiators. colab.ws

Triblock Copolymers:

Triblock copolymers can be synthesized by sequential living anionic polymerization using a bifunctional initiator like naphthalene-potassium. acs.org This allows for the synthesis of ABA-type triblocks, such as polystyrene-b-poly(tert-butyl methacrylate)-b-polystyrene.

ATRP is also widely used for triblock copolymer synthesis. PtBMA-b-PS-b-P4VP (poly(tert-butyl methacrylate)-b-polystyrene-b-poly(4-vinylpyridine)) triblock copolymers have been synthesized using different homopolymer and diblock copolymer macroinitiators. acs.org Another example is the synthesis of poly(n-butyl methacrylate)-b-polystyrene-b-poly(n-butyl methacrylate) (PBMA-b-PSt-b-PBMA) triblocks by emulsion ATRP using a difunctional polystyrene macroinitiator. uq.edu.au The synthesis of PtBMA-b-PS-b-PtBMA triblocks has also been achieved using a difunctional polystyrene-bromine macroinitiator. scispace.com

ABC-type Block Copolymers:

The synthesis of more complex ABC triblock copolymers, where A, B, and C are different monomer units, has also been demonstrated. For example, poly(styrene-b-tert-butyl acrylate-b-methyl methacrylate) (PS-b-PtBA-b-PMMA) and the corresponding CBABC pentablock copolymers have been synthesized via ATRP at room temperature. acs.org This method utilizes a halogen exchange technique with a CuCl/PMDETA catalyst system. acs.org

Table 2: Synthesis of Styrene/Butyl Methacrylate Block Copolymers

| Copolymer Architecture | Polymerization Method | Initiator/Catalyst | Monomers | Key Findings |

| Diblock (PS-b-PtBMA) | Living Anionic Polymerization | Cumylpotassium | Styrene, tert-Butyl Methacrylate | Well-defined copolymers with low polydispersity. acs.org |

| Diblock Macromonomer | Anionic Polymerization | n-BuLi | Styrene, 1,4-Divinylbenzene, t-Butyl Methacrylate | Formation of linear polystyryl anions with terminal vinylbenzyl groups. kpi.ua |

| Diblock (PBMA-b-PS) | Emulsion ATRP | CuCl/4,4-di(5-nonyl)-2,2-bipyridine | n-Butyl Methacrylate, Styrene | Controlled polymerization with linear increase in molecular weight. uq.edu.au |

| Triblock (ABA) | Living Anionic Polymerization | Naphthalene-potassium | Styrene, tert-Butyl Methacrylate | Synthesis of well-defined triblock copolymers. acs.org |

| Triblock (PtBMA-b-PS-b-P4VP) | ATRP | Various macroinitiators | tert-Butyl Methacrylate, Styrene, 4-Vinylpyridine | Synthesis of well-defined ABC triblock copolymers. acs.org |

| Triblock (PBMA-b-PSt-b-PBMA) | Emulsion ATRP | Difunctional PSt macroinitiator, CuCl/dNbpy | n-Butyl Methacrylate, Styrene | Successful synthesis of triblock copolymers. uq.edu.au |

| ABC Triblock (PS-b-PtBA-b-PMMA) | Room Temperature ATRP | CuCl/PMDETA (halogen exchange) | Styrene, tert-Butyl Acrylate, Methyl Methacrylate | Facile synthesis of multiblock copolymers with low polydispersity. acs.org |

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. A method for preparing poly(butyl acrylate)-graft-polystyrene (PBA-g-PS) involves a two-step process. mdpi.com First, a reactive PBA backbone is created by copolymerizing butyl acrylate with glycidyl (B131873) acrylate or glycidyl methacrylate, followed by a post-modification reaction with acrylic acid. mdpi.com Subsequently, styrene is copolymerized in the presence of this reactive backbone, leading to the formation of graft copolymers. mdpi.com

Another approach to synthesizing graft copolymers of styrene and methyl methacrylate involves using brominated polystyrene as a photochemical initiator for the polymerization of methyl methacrylate. researchgate.net The frequency and length of the branches can be estimated through kinetic and viscosity measurements. researchgate.net

A Chinese patent describes a method for preparing butyl acrylate-styrene-acrylonitrile graft copolymers with a core-shell structure. google.com This method involves the sequential addition of core and shell monomers, with methacrylic acid acting as a crosslinking and grafting agent. google.com

Table 3: Synthesis of Styrene/Butyl Methacrylate Graft Copolymers

| Backbone Polymer | Grafted Polymer | Synthetic Method | Key Features |

| Poly(butyl acrylate) | Polystyrene | Free-Radical Polymerization | Two-step process involving a reactive backbone. mdpi.com |

| Polystyrene | Poly(methyl methacrylate) | Photochemical Polymerization | Brominated polystyrene acts as a macroinitiator. researchgate.net |

| Poly(butyl acrylate) | Polystyrene-co-acrylonitrile | Emulsion Polymerization | Sequential monomer addition with a grafting agent. google.com |

Core-Shell Structured Polymers

Core-shell polymers are a class of materials where a core of one polymer is encapsulated by a shell of another. These structures are often synthesized via multi-stage emulsion polymerization.

A common method involves a two-stage process where the core particles are formed first, followed by the polymerization of the shell monomer(s) around the core. For example, core-shell latexes with a poly(styrene-co-butyl acrylate-co-acrylic acid) core and a poly(methyl methacrylate-co-acrylic acid) shell have been prepared by semi-batch emulsion polymerization. emerald.com Another study reports the synthesis of core-shell particles with a crosslinked poly(n-butyl acrylate-co-methacrylic acid) core and a poly(styrene-co-methyl methacrylate) shell via seeded emulsion polymerization. researchgate.net

The synthesis of core-shell polymers of styrene and butyl acrylate has also been achieved through a two-stage microemulsion polymerization process. acs.org This method can produce high-solid-content latexes with small particle sizes. acs.org High internal phase emulsion polymerization has been used to create core-shell composite polymers with a continuous phase containing styrene, butyl methacrylate, and octamethylcyclotetrasiloxane. scientific.net

A Chinese patent details the preparation of butyl acrylate-styrene-acrylonitrile graft copolymers with a core-shell structure where the formation is controlled by the sequential addition of core and shell monomers. google.com

Table 4: Synthesis of Styrene/Butyl Methacrylate Core-Shell Polymers

| Core Composition | Shell Composition | Synthetic Method | Key Features |

| Poly(styrene-co-BA-co-AA) | Poly(MMA-co-AA) | Semi-batch Emulsion Polymerization | Stepwise polymerization to form core-shell structure. emerald.com |

| Poly(n-butyl acrylate-co-MAA) (crosslinked) | Poly(styrene-co-MMA) | Seeded Emulsion Polymerization | Crosslinked core to prevent gel formation. researchgate.net |

| Polystyrene | Poly(butyl acrylate) | Microemulsion Polymerization | High-solid-content latex with small particle size. acs.org |

| Polysiloxane/Polystyrene/Polybutylmethacrylate | Not specified (formed from continuous phase) | High Internal Phase Emulsion Polymerization | Core-shell structure with enhanced water resistance. scientific.net |

| Poly(butyl acrylate) | Polystyrene-co-acrylonitrile | Emulsion Polymerization | Controlled core-shell formation by sequential monomer addition. google.com |

Interpenetrating Polymer Networks (IPNs)

Interpenetrating polymer networks (IPNs) are composed of two or more crosslinked polymers that are physically entangled but not covalently bonded to each other. Semi-IPNs are formed when only one of the polymers is crosslinked.

A series of IPNs based on a styrenic triblock copolymer (polystyrene-b-polybutadiene-b-polystyrene, SBS) and a random copolymer of methyl methacrylate and n-butyl acrylate have been prepared. kaist.ac.kr The corresponding semi-IPNs were also synthesized for comparison. The IPNs exhibited finer domain sizes than the semi-IPNs due to higher intermixing between the polymers. kaist.ac.kr

Another study describes the preparation of IPNs of poly(styrene-butadiene-styrene)/poly(n-butyl methacrylate-b-methyl acrylate) (SBS/PBMA-b-PMA) using atom transfer radical polymerization (ATRP). scientific.net These IPNs formed a core-shell structure with a cross-linked SBS/PBMA core and a linear PMA shell. scientific.net

Semi-IPNs have also been prepared by the in situ simultaneous orthogonal polymerizations of ε-caprolactone (to form linear poly(ε-caprolactone)) and styrene/divinylbenzene (to form a crosslinked polystyrene network). nih.gov

Table 5: Synthesis of Styrene/Butyl Methacrylate Interpenetrating Polymer Networks

| Polymer 1 (Network 1) | Polymer 2 (Network 2) | Type of IPN | Synthetic Method | Key Features |

| Polystyrene-b-polybutadiene-b-polystyrene (SBS) (crosslinked) | Poly(methyl methacrylate-co-n-butyl acrylate) (crosslinked) | Full-IPN | Not specified | Finer domain sizes compared to semi-IPNs. kaist.ac.kr |

| Polystyrene-b-polybutadiene-b-polystyrene (SBS) | Poly(methyl methacrylate-co-n-butyl acrylate) | Semi-IPN | Not specified | Used for comparison with full-IPNs. kaist.ac.kr |

| Poly(styrene-butadiene-styrene) (crosslinked) | Poly(n-butyl methacrylate-b-methyl acrylate) | IPN | Atom Transfer Radical Polymerization (ATRP) | Core-shell structure with cross-linked core. scientific.net |

| Poly(ε-caprolactone) (linear) | Poly(styrene-co-divinylbenzene) (crosslinked) | Semi-IPN | In situ Simultaneous Orthogonal Polymerization | Used as precursors for porous monoliths. nih.gov |

Advanced Characterization Techniques for Structural, Compositional, and Morphological Analysis

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in identifying the chemical structure and composition of styrene-butyl methacrylate (B99206) copolymers.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the successful synthesis of poly(styrene-co-butyl methacrylate) and identifying its characteristic functional groups. The FTIR spectrum of the copolymer exhibits absorption bands corresponding to both the styrene (B11656) and butyl methacrylate monomer units.

Key characteristic peaks for poly(styrene-co-butyl methacrylate) include:

Aromatic C-H Stretching: Bands observed around 3015-3045 cm⁻¹ are indicative of the C-H stretching vibrations within the benzene (B151609) ring of the styrene units. researchgate.net

Aliphatic C-H Stretching: Strong absorptions in the region of 2850-2950 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic portions of the polymer backbone and the butyl side chains of the methacrylate units. researchgate.netresearchgate.net

Carbonyl (C=O) Stretching: A very sharp and intense peak is typically observed around 1727-1729 cm⁻¹, which is characteristic of the ester carbonyl group in the butyl methacrylate monomer. researchgate.netmdpi.com

Aromatic C-C Stretching: Peaks around 1600 cm⁻¹ and 1450-1491 cm⁻¹ are attributed to the C-C stretching vibrations within the aromatic ring of styrene. mdpi.comacademie-sciences.fr

C-O Stretching: Absorption bands in the 1127-1241 cm⁻¹ range are assigned to the C-O stretching vibrations of the ester group in butyl methacrylate. mdpi.comacademie-sciences.fr

Monosubstituted Benzene Ring Bending: Sharp signals at approximately 700 cm⁻¹ and 759-763 cm⁻¹ are characteristic of the out-of-plane C-H bending of the monosubstituted benzene ring in the styrene units. researchgate.netmdpi.com

The absence of absorption peaks around 910 cm⁻¹, which would indicate C=C double bonds, confirms that the polymerization of the styrene and butyl methacrylate monomers has occurred. mdpi.com The relative intensities of the peaks associated with the styrene and butyl methacrylate units can also provide qualitative information about the copolymer composition. For instance, a higher intensity of the carbonyl peak relative to the aromatic peaks would suggest a higher proportion of butyl methacrylate in the copolymer.

Table 1: Characteristic FTIR Absorption Peaks for Poly(styrene-co-butyl methacrylate)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3015-3045 | Aromatic C-H Stretch (Styrene) | researchgate.net |

| 2850-2950 | Aliphatic C-H Stretch (Styrene & Butyl Methacrylate) | researchgate.netresearchgate.net |

| 1727-1729 | Carbonyl (C=O) Stretch (Butyl Methacrylate) | researchgate.netmdpi.com |

| 1600, 1450-1491 | Aromatic C=C Stretch (Styrene) | mdpi.comacademie-sciences.fr |

| 1127-1241 | C-O-C Stretch (Butyl Methacrylate) | mdpi.comacademie-sciences.fr |

| 700, 759-763 | C-H Out-of-Plane Bending (Styrene) | researchgate.netmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an indispensable technique for determining the detailed chemical structure and composition of styrene-butyl methacrylate copolymers. cmu.eduacs.org By analyzing the chemical shifts and integration of the proton signals, the relative amounts of each monomer incorporated into the copolymer chain can be accurately quantified.

In the ¹H-NMR spectrum of a poly(styrene-co-butyl methacrylate) copolymer, characteristic signals can be assigned to the protons of both monomer units.

Styrene Protons: The aromatic protons of the styrene units typically appear in the chemical shift range of 6.5-7.5 ppm.

Butyl Methacrylate Protons:

The protons of the -OCH₂- group of the butyl ester appear as a signal around 3.9-4.1 ppm.

The aliphatic protons of the butyl group (-(CH₂)₂- and -CH₃) and the polymer backbone protons resonate in the upfield region, typically between 0.8 and 2.0 ppm. ijcce.ac.ir

The copolymer composition can be calculated by comparing the integrated areas of the signals corresponding to the aromatic protons of styrene and the -OCH₂- protons of butyl methacrylate. This quantitative analysis allows for the determination of the monomer reactivity ratios and provides insights into the polymerization kinetics. aijcrnet.com ¹H-NMR is also crucial for identifying the end groups of the polymer chains, which can provide information about the initiation and termination mechanisms of the polymerization process. cmu.edu

Table 2: Characteristic ¹H-NMR Chemical Shifts for Poly(styrene-co-butyl methacrylate)

| Chemical Shift (ppm) | Assignment | Monomer Unit |

|---|---|---|

| 6.5 - 7.5 | Aromatic Protons | Styrene |

| 3.9 - 4.1 | -OCH₂- Protons | Butyl Methacrylate |

| 0.8 - 2.0 | Aliphatic and Backbone Protons | Styrene & Butyl Methacrylate |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, ESI-IMS-MS with Kendrick Mass Defect Analysis)

Mass spectrometry techniques offer detailed insights into the molecular weight distribution, end-group analysis, and architecture of styrene-butyl methacrylate copolymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for determining the absolute molecular weight of the copolymer and identifying the structure of the polymer chains, including the initiator fragments at the chain ends. cmu.eduacs.org This technique can reveal the presence of block copolymers when a macroinitiator is used, confirming the successful chain extension. cmu.edu

Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS) , especially when coupled with Kendrick Mass Defect (KMD) analysis , provides a powerful method for dissecting the complex architecture of copolymers. KMD analysis involves recalculating the mass spectrum using a modified mass unit (e.g., the mass of a repeating monomer unit), which helps to visualize homologous series of polymers and identify different copolymer compositions, end groups, and adducts. This level of detail is crucial for understanding the intricacies of the copolymerization process.

These advanced mass spectrometry methods provide a deeper understanding of the molecular heterogeneity within a polymer sample, which is often not accessible by other techniques.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For styrene-butyl methacrylate copolymers, XPS can be used to confirm the presence of carbon and oxygen, the key elements in the polymer structure.

By analyzing the high-resolution spectra of the C 1s and O 1s regions, the different chemical environments of these atoms can be distinguished. For example, the C 1s spectrum can be deconvoluted into components representing the aromatic carbon atoms of the styrene units, the aliphatic carbons of the polymer backbone and butyl groups, and the carbonyl and ester carbons of the butyl methacrylate units. This detailed analysis provides quantitative information about the surface composition of the copolymer, which can be particularly important in applications where surface properties are critical, such as coatings and adhesives.

Molecular Weight and Polydispersity Determinations

The molecular weight and its distribution (polydispersity) are fundamental properties of polymers that significantly influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. cyberleninka.ru The principle of GPC is based on separating polymer molecules according to their hydrodynamic volume in solution.

In the analysis of styrene-butyl methacrylate copolymers, a solution of the polymer is passed through a column packed with porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, elute later. The elution time is then correlated to the molecular weight using a calibration curve constructed from polymer standards with known molecular weights, typically narrow-dispersed polystyrene standards. cyberleninka.ru

GPC is essential for monitoring the progress of a polymerization reaction, assessing the "living" nature of controlled polymerization techniques, and understanding how different reaction parameters affect the final molecular weight and PDI of the copolymer. researchgate.net A narrow PDI value (close to 1.0) is indicative of a well-controlled polymerization process, resulting in polymer chains of similar length. The molecular weight of the copolymer is a critical parameter that influences properties such as viscosity, glass transition temperature, and mechanical strength. researchgate.net

Light Scattering Techniques

Light scattering is a powerful, non-destructive technique for determining the absolute molar mass, size, and conformation of polymers in solution. In the context of styrene-butyl methacrylate copolymers, multi-angle light scattering (MALS) coupled with size-exclusion chromatography (SEC) is particularly valuable. This combination allows for the determination of the molar mass distribution independent of column calibration standards.

For instance, studies on styrene-co-t-butyl methacrylate copolymers have utilized SEC coupled with MALS, ultraviolet (UV) absorption, and differential refractometry (DRI) detection. nih.gov This setup enables the determination of not only the molar mass averages (Mn, Mw, and Mz) but also the chemical heterogeneity, which is the variation in the comonomer ratio across the molar mass distribution. nih.gov Research on graft copolymers of styrene and butyl methacrylate has also employed light scattering to investigate their optical properties, revealing that the graft structure can lead to a positive optical anisotropy, a significant finding considering the negative anisotropy of polystyrene. researchgate.net

Dynamic light scattering (DLS) is another relevant technique, used to measure the size distribution of particles in suspension. For methacrylate-based copolymers, DLS has shown an increase in particle size with a higher percentage of butyl methacrylate and methyl methacrylate in the copolymer. ijcce.ac.ir

Table 1: Light Scattering Analysis of Styrene-Methacrylate Copolymers

| Copolymer System | Technique | Measured Parameters | Key Findings | Reference |

| Poly(styrene-co-t-butyl methacrylate) | SEC/MALS/UV/DRI | Molar mass averages (Mn, Mw, Mz), Molar mass distribution (MMD), Chemical heterogeneity | Determined absolute, chemical-heterogeneity-corrected molar mass values and the variation of styrene content across the MMD. | nih.gov |

| Styrene-butyl methacrylate graft copolymers | Light Scattering | Optical anisotropy | The graft structure resulted in a positive optical anisotropy. | researchgate.net |

| Methacrylate Copolymers | Dynamic Light Scattering (DLS) | Particle size distribution | Particle size increased with higher butyl methacrylate content. | ijcce.ac.ir |

Viscometry

Viscometry provides information about the hydrodynamic volume and chain interactions of polymers in solution. The intrinsic viscosity of a polymer solution is related to its molar mass through the Mark-Houwink equation. For styrene-butyl methacrylate copolymers, viscometric studies can reveal how the composition and structure affect the polymer's solution properties.

The hydrodynamic properties, including viscosity, of styrene-butyl methacrylate graft copolymers have been investigated, showing that the rigidity of these macromolecules is considerably higher than that of linear chains. researchgate.net In other research, the viscosity of copolymers of styrene and butyl methacrylate was studied in relation to their application in leather finishing, indicating that the monomer ratio influences the polymer's viscosity. researchgate.net Furthermore, the use of an on-line viscometer with SEC can be employed to gain insights into the molecular structure of copolymers. nih.gov

Table 2: Viscometry Findings for Styrene-Methacrylate Copolymers

| Copolymer System | Technique | Focus of Study | Key Findings | Reference |

| Styrene-butyl methacrylate graft copolymers | Viscometry | Hydrodynamical properties | Graft copolymers exhibit significantly higher rigidity than linear chains. | researchgate.net |

| Styrene and butyl methacrylate copolymers | Viscometry | Effect of monomer ratio on viscosity | The ratio of styrene to butyl methacrylate affects the viscosity of the resulting polymer. | researchgate.net |

| Random copolymers of styrene and tert-butyl methacrylate | Rheology | Solution properties | Polymers with higher molecular weight and lower styrene content exhibit higher viscosity. rsc.org |

Microscopic and Scattering Techniques for Morphological and Supramolecular Structures

The morphology and supramolecular arrangement of styrene-butyl methacrylate copolymers, whether in bulk, as films, or as nanoparticles, are critical to their physical and mechanical properties. A range of high-resolution imaging and scattering techniques are employed for this purpose.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and morphology of materials. For styrene-butyl methacrylate copolymers, SEM analysis has been instrumental in characterizing the shape and size of copolymer beads and the surface of coated materials.

In a study on copoly(styrene/butyl methacrylate) beads prepared by suspension polymerization, SEM images revealed that the particle shape and size are dependent on the ratio of the styrene and butyl methacrylate monomers. scispace.com Copolymers with a higher proportion of styrene tended to form spherical particles, while those with 50 wt% of butyl methacrylate started to show irregularity in shape. scispace.com When these copolymers were used for leather finishing, SEM showed a full-grain surface on the coated leather. researchgate.net

Table 3: SEM Analysis of Styrene-Butyl Methacrylate Copolymers

| Sample | Styrene:BMA Ratio | Key Observation from SEM | Reference |

| SB11 | High Styrene | Spherical particle shape | scispace.com |

| SB02 | --- | Spherical particle shape | scispace.com |

| SB13 | 50:50 | Irregular particle shape | scispace.com |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal structure and morphology of nanomaterials. For styrene-butyl methacrylate copolymers, TEM is essential for visualizing the morphology of nanoparticles and latexes.

TEM has been used to study the morphology of nano styrene butyl acrylate (B77674) copolymers, providing clear images of the prepared nanoparticles. researchgate.net In research on the synthesis of copolymers of styrene and butyl acrylate via semicontinuous heterogeneous polymerization, TEM analysis showed the formation of stable, spherical nanoparticles. scielo.org.pe The size of these nanoparticles was found to be influenced by the monomer dosing rate during synthesis. scielo.org.pe Furthermore, TEM has been employed to observe the morphology of nanoparticles containing a phase change material encapsulated within a styrene-butyl acrylate copolymer shell, revealing spherical shapes with a uniform size distribution. scielo.br

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of polymer films at the nanoscale. It can provide three-dimensional images and information about surface roughness and phase separation.

AFM has been used to study thin films of blends of polystyrene and poly(n-butyl methacrylate) spin-cast onto silicon wafers. uliege.be These studies revealed that the surface morphology is highly dependent on the blend composition. Films with a poly(n-butyl methacrylate) content of 50% w/w or less were relatively smooth. uliege.be As the poly(n-butyl methacrylate) content increased, the surface initially formed protruding polystyrene ribbons and then, at concentrations of 80% w/w or more, isolated polystyrene islands. uliege.be In another study, AFM was used to investigate the kinetics of film formation of poly(n-butyl methacrylate) latex, showing how the presence of other polymers can affect the coalescence of latex particles. elsevierpure.comacs.org The adsorption layers of polystyrene and poly(butyl methacrylate) on silica (B1680970) surfaces have also been studied by AFM, revealing a complex mosaic structure. nih.gov

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate structural information of materials on a scale from nanometers to micrometers. It is particularly useful for studying the size, shape, and arrangement of nanoparticles and the phase behavior of block copolymers.

While direct SAXS studies on styrene-butyl methacrylate are not as prevalent in the provided context, research on analogous systems like poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA) demonstrates the utility of SAXS. In these studies, SAXS is used to quantify the Flory-Huggins interaction parameter (χ), which governs the miscibility and phase separation of the block copolymer components. mdpi.comnih.govresearchgate.net The temperature dependence of χ can be determined, providing insights into the thermodynamic behavior of the copolymer. mdpi.comnih.govresearchgate.net Time-resolved SAXS can also be employed to follow the formation of ordered phases during polymerization-induced self-assembly (PISA), revealing transitions between different morphologies like spherical and cylindrical micelles. nih.gov

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS) is a powerful technique used to investigate the crystalline structure of materials. measurlabs.com For styrene-butyl methacrylate copolymers, WAXS provides information on the arrangement of polymer chains and the degree of crystallinity.

In studies of interpenetrating polymer networks (IPNs) composed of low-density polyethylene (B3416737) (PE) and poly(butyl methacrylate-co-styrene) (P(BMA-co-S)), WAXS analysis, in conjunction with other techniques, was used to understand the influence of the copolymer composition on the final properties of the IPN. tandfonline.comresearchgate.net The analysis of WAXS patterns can reveal details about the lamellar structures and microdomain orientations within the polymer blend. researchgate.net For instance, in nanocomposites of poly(butyl methacrylate) with montmorillonite (B579905) clays, WAXS patterns help to elucidate the dispersion and interaction of the nanoclay within the polymer matrix. researchgate.net Two-dimensional heterospectral correlation analysis of WAXS and infrared spectroscopy has been employed to study specific chemical interactions in weakly interacting block copolymers like polystyrene-block-poly(n-pentyl methacrylate). acs.org This advanced analysis can identify cluster formation and the distribution of polymer blocks in both ordered and disordered states. acs.org

Thermal Analysis Methodologies for Transitions and Stability Assessment

Thermal analysis techniques are essential for determining the thermal stability and transition behaviors of styrene-butyl methacrylate copolymers. These methods measure changes in material properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of polymers.

For styrene-butyl methacrylate copolymers, TGA reveals that their thermal stability is influenced by the copolymer composition. An increase in styrene content generally leads to a decrease in the degradation rate. nih.govresearchgate.net Studies on copolymers of styrene and n-butyl methacrylate synthesized by atom transfer radical polymerization (ATRP) have shown that thermal degradation, studied by TGA, primarily results in the formation of the constituent monomers, n-butyl methacrylate and styrene, as the major degradation products. tandfonline.com In research involving poly(styrene-co-butyl acrylate) copolymers for leather finishing, TGA demonstrated improved thermal stability of the coated leather, with optimal stability achieved with a 1:1 poly(styrene:butyl methacrylate) ratio. researchgate.net Furthermore, TGA has been used to assess the thermal properties of various styrene-butyl acrylate copolymers modified with silane (B1218182) compounds, indicating that these modifications can influence the decomposition process. researchgate.net For instance, a study on poly(styrene-methyl methacrylate-ethyl methacrylate-butyl acrylate) (SMEB) as a nano-sealing agent in drilling fluids found the initial decomposition temperature to be 334 °C, which is suitable for high-temperature applications. acs.orgnih.gov

Interactive Data Table: TGA Decomposition Temperatures of Styrene-Butyl Acrylate Copolymers

| Copolymer System | Initial Decomposition Temperature (°C) | Key Findings |

| Poly(styrene-co-butyl acrylate) | ~403-409 | Thermal decomposition occurs with the formation of volatile products. scielo.org.pe |

| Poly(styrene-co-butyl methacrylate) | - | Degradation rate decreases with increasing styrene content. nih.govresearchgate.net |

| Poly(styrene:butyl methacrylate) (1:1) on leather | - | Showed optimum thermal stability improvement for the leather. researchgate.net |

| Poly(styrene-methyl methacrylate-ethyl methacrylate-butyl acrylate) (SMEB) | 334 | Suitable for high-temperature applications in drilling fluids. acs.org |

| Tea Tree Oil/P(St-BMA) Microspheres | ~110-150 (for TTO) | TGA confirmed the enhanced thermal stability of the encapsulated tea tree oil. mdpi.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is widely used to determine the glass transition temperature (Tg) and other thermal transitions in polymers.

For styrene-butyl methacrylate copolymers, DSC is instrumental in identifying the glass transition temperatures, which are indicative of the miscibility and phase behavior of the copolymer blocks. For instance, a diblock copolymer of poly(n-butyl methacrylate)-b-polystyrene was found to exhibit two distinct glass transition temperatures at 85°C and 100°C, indicating phase separation between the PnBMA and PS blocks. tandfonline.com The Tg of these copolymers can be influenced by their composition and the presence of additives. For example, in nanocomposites of poly(styrene-co-butyl acrylate) with hydrophobically modified silica aerogel, the Tg was observed to decrease with the addition of the aerogel. researchgate.net Conversely, the Tg of poly(styrene-co-methyl methacrylate) increased with the addition of mesoporous diatomite platelets. researchgate.net In studies of interpenetrating polymer networks, DSC has been used to analyze the melting points and crystallinity of the components. tandfonline.comresearchgate.net

Interactive Data Table: Glass Transition Temperatures (Tg) of Styrene-Butyl Methacrylate Systems

| Copolymer System | Glass Transition Temperature (Tg) (°C) | Notes |

| Poly(n-butyl methacrylate)-b-polystyrene (diblock) | 85 and 100 | Indicates phase separation. tandfonline.com |

| Poly(styrene-co-butyl acrylate) with modified silica aerogel (3 wt%) | 35.4 | Decreased from 44.2°C in the neat copolymer. researchgate.net |

| Poly(styrene-co-butyl acrylate) cross-linked with allyl methacrylate | 2.70 - 6.52 | Varies with monomer dosage flow during synthesis. scielo.org.pe |

| Poly(butyl methacrylate-co-methyl methacrylate) | 52 (onset) | sigmaaldrich.com |

| Poly(butyl methacrylate) synthesized in confinement (400 nm) | 38 | Compared to 31°C for bulk synthesized PBMA. mdpi.com |

Dynamic Mechanical Thermal Analysis (DMTA/DMA)

Dynamic Mechanical Thermal Analysis (DMTA), also known as Dynamic Mechanical Analysis (DMA), is a technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. wikipedia.orgmeasurlabs.com A sinusoidal stress is applied to a sample, and the resulting strain is measured, allowing for the determination of the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (δ). pbipolymer.com

DMTA is particularly useful for identifying the glass transition temperature and other secondary transitions in styrene-butyl methacrylate copolymers. wikipedia.org For example, in a study of poly(methyl methacrylate)-poly(4-vinylphenol) blends, DMTA revealed a minor phase transition at a low temperature and a major glass transition with a positive deviation from linearity, indicating specific interactions between the polymer segments. acs.org The technique can also be used to assess the mechanical performance of composites. For instance, DMTA of polymer nanocomposites can reveal the effect of fillers on the stiffness (storage modulus) and damping properties of the material. thermofisher.com In research on styrene/butyl acrylate copolymers modified with silane compounds, DMTA was employed to study the thermal properties of the resulting materials. researchgate.net

Chromatographic Separation Techniques for Polymer Systems

Chromatographic techniques are essential for separating and analyzing the complex mixtures that often result from copolymerization processes. These methods can separate polymers based on their size, chemical composition, or other properties.

Gradient Liquid Chromatography (LC)

Gradient Liquid Chromatography (LC) is a powerful technique for the separation of copolymers based on their chemical composition. cmu.edu In this method, the composition of the mobile phase is changed during the analysis, which allows for the separation of polymer chains with different affinities for the stationary phase.

For poly(styrene-block-t-butyl methacrylate) (PS-b-PtBMA) copolymers, gradient LC on reversed-phase columns (C18 and C8) has been shown to be effective for separating mixtures of copolymers with varying block lengths. nih.govresearchgate.net The separation is influenced by the chemical composition distribution of the copolymers. nih.gov The retention behavior of the copolymers can be predicted based on the gradient retention data of the corresponding homopolymers. researchgate.net This technique has also been successfully applied to separate copolymers of styrene and methyl acrylate, as well as styrene and butyl acrylate, according to their chemical composition using a silica stationary phase. tue.nl To achieve a reliable separation based on chemical composition, it is crucial to select a solvent/non-solvent combination that provides sufficient differences in solubility and minimizes the influence of molecular mass. tue.nl

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) offers a significant enhancement in separation power and peak capacity compared to conventional one-dimensional chromatography, making it exceptionally well-suited for the analysis of complex polymers like styrene-butyl methacrylate copolymers. chemistryworld.com This technique combines two independent or orthogonal separation mechanisms in a single analysis, providing a more complete picture of the copolymer's heterogeneity. chemistryworld.com

In a typical 2D-LC setup for styrene-butyl methacrylate copolymers, the first dimension often separates the macromolecules based on their chemical composition distribution (CCD). nih.gov This is commonly achieved using gradient liquid chromatography. nih.gov The fractions from the first dimension are then transferred to a second dimension, which typically separates them based on their molar mass distribution (MMD) using size-exclusion chromatography (SEC). chemistryworld.comnih.gov This comprehensive approach allows for the detailed mapping of the relationship between chemical composition and molar mass within the copolymer sample. nih.gov

Research on poly(styrene-block-t-butyl methacrylate) (PS-b-PtBMA) copolymers has demonstrated the effectiveness of 2D-LC in resolving complex mixtures. researchgate.net For instance, a mixture of three PS-b-PtBMA copolymers with similar polystyrene (PS) block lengths but different poly(t-butyl methacrylate) (PtBMA) block lengths was successfully separated and characterized. researchgate.net The first dimension employed a reversed-phase column with a gradient of acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF), while the second dimension utilized a high-speed SEC column with THF as the mobile phase. researchgate.netresearchgate.net This setup allowed for the visualization of the distinct copolymer species as separate contours in a 2D plot.

Table 1: Exemplary 2D-LC Operating Conditions for Poly(styrene-block-t-butyl methacrylate) Copolymers researchgate.netresearchgate.net

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column | Nucleosil C18 or Zorbax C8 | PSS SDV High-Speed |

| Mobile Phase | Gradient of Acetonitrile (ACN) / Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Flow Rate | 0.04 mL/min | 3.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) | Not specified |

The choice of stationary and mobile phases is critical for achieving optimal separation. For the first dimension, reversed-phase columns like C18 and C8 are often employed to separate based on the polarity differences between the styrene and butyl methacrylate segments. researchgate.net In the second dimension, a high-speed SEC column provides rapid separation based on hydrodynamic volume, revealing the molar mass distribution of the compositionally separated fractions. nih.gov

Liquid Chromatography under Critical Conditions (LCCC)

Liquid Chromatography under Critical Conditions (LCCC) is a specialized liquid chromatographic technique that allows for the separation of polymers based on their chemical nature, independent of their molar mass. nih.gov At the critical point of adsorption, the entropic and enthalpic interactions of a specific polymer block with the stationary phase cancel each other out, making that block chromatographically "invisible". researchgate.net This unique feature enables the separation of block copolymers based on the composition and architecture of the other blocks.

For styrene-butyl methacrylate copolymers, LCCC can be employed to determine the chemical composition distribution by setting the conditions to be critical for either the polystyrene or the poly(butyl methacrylate) block. nih.gov When the critical condition for the polystyrene block is established, the separation is governed by the poly(butyl methacrylate) block, and vice versa.

In the analysis of poly(styrene-block-t-butyl methacrylate) (PS-b-PtBMA) copolymers, LCCC has been utilized to evaluate the chemical composition distribution. nih.gov By achieving critical conditions for the polystyrene block on a normal-phase silica column, the elution behavior becomes solely dependent on the PtBMA block. nih.gov The critical conditions are typically established by carefully adjusting the composition of a binary mobile phase, such as n-hexane and THF. nih.gov

Table 2: Experimental Conditions for LCCC Analysis of Polystyrene Standards to Determine Critical Conditions nih.gov

| Parameter | Value |

| Column | Normal-phase silica (Nucleosil-Si) |

| Mobile Phase | n-hexane / Tetrahydrofuran (THF) |

| Detector | UV DAD (λ = 254 nm) |

| Polystyrene Standards ( g/mol ) | 2,100, 51,000, 97,200 |

The combination of LCCC with SEC in a 2D setup (LCCC×SEC) provides even more detailed information, correlating the chemical composition with the molar mass of the individual blocks. nih.gov This hyphenated technique is a powerful tool for a comprehensive understanding of the molecular structure of styrene-butyl methacrylate block copolymers.

Advanced Performance Evaluation Methodologies and Functional Materials Development

Mechanical Performance Characterization Techniques

The mechanical behavior of styrene-butyl methacrylate (B99206) copolymers is a critical determinant of their suitability for structural applications. Techniques to assess tensile strength, elongation, impact strength, hardness, and abrasion resistance provide a complete picture of their mechanical performance.